1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone involves multi-step substitution reactions. These compounds are typically synthesized as boric acid ester intermediates with benzene rings. The synthesis process is confirmed through techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction for structural confirmation (Huang et al., 2021).
Molecular Structure Analysis
The molecular structures of these compounds have been confirmed and analyzed using single-crystal X-ray diffraction. Density Functional Theory (DFT) is commonly used to calculate the molecular structures, which are then compared with X-ray diffraction values. The results from these analyses usually show that the molecular structures optimized by DFT are consistent with the structures determined through crystallography (Huang et al., 2021).
Chemical Reactions and Properties
The chemical properties of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone derivatives include participation in coupling reactions facilitated by their boron-containing groups. These compounds exhibit properties typical of organoboranes, such as reactivity in cross-coupling reactions which are essential in creating complex organic frameworks (Takagi & Yamakawa, 2013).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of these compounds can vary significantly based on their specific structures and substitutions. However, specific data for 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is not provided in the literature and would typically be determined experimentally.
Chemical Properties Analysis
The chemical properties include the molecule’s reactivity, stability, and interactions with other chemical species. The dioxaborolan moiety in these compounds is crucial for their role in Suzuki coupling reactions, a type of cross-coupling reaction that is widely used in the synthesis of complex organic compounds. The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing some of their physicochemical properties (Huang et al., 2021).
Scientific Research Applications
Synthesis and Crystal Structure Analysis :
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds were synthesized and analyzed. These boric acid ester intermediates with benzene rings were studied using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used to further investigate their molecular structures and properties (Huang et al., 2021).
Molecular Structure and DFT Studies :
- Another study focused on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, analyzing its molecular structure through spectroscopy and X-ray diffraction, with DFT calculations confirming the results (Liao et al., 2022).
Cytotoxicity and Cellular Uptake Studies :
- A study on boronated phosphonium salts containing derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-yl phenyl explored their synthesis, cytotoxicity, and boron uptake in human glioblastoma and canine kidney tubule cells (Morrison et al., 2010).
Application in Hydrogen Peroxide Vapor Detection :
- A study on Schiff Base Substituent-Triggered Efficient Deboration Reaction showcased its application in detecting hydrogen peroxide vapor, highlighting a general approach to enhance the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule (Fu et al., 2016).
Polymer Synthesis :
- The compound's derivatives were used in the synthesis of polymers, such as the study on deeply colored polymers containing 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) based conjugated polymers prepared upon Suzuki coupling (Zhu et al., 2007).
Fluorescence Probes for Hydrogen Peroxide Detection :
- A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide, showing various responses depending on their molecular structures (Lampard et al., 2018).
properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATKIZWNRQGSKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375250 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
CAS RN |
171364-81-1 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 171364-81-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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